3-[(4-METHYLPHENYL)METHYL]-1-(QUINOLIN-2-YL)PYRROLIDINE-2,5-DIONE
Description
Properties
IUPAC Name |
3-[(4-methylphenyl)methyl]-1-quinolin-2-ylpyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c1-14-6-8-15(9-7-14)12-17-13-20(24)23(21(17)25)19-11-10-16-4-2-3-5-18(16)22-19/h2-11,17H,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWDNVZOBJXLCIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2CC(=O)N(C2=O)C3=NC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-METHYLPHENYL)METHYL]-1-(QUINOLIN-2-YL)PYRROLIDINE-2,5-DIONE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine-2,5-Dione Core: This can be achieved through the cyclization of appropriate amine and anhydride precursors under acidic or basic conditions.
Introduction of the Quinolin-2-Yl Group: This step often involves a nucleophilic substitution reaction where a quinoline derivative is introduced to the pyrrolidine-2,5-dione core.
Addition of the 4-Methylphenylmethyl Group: This step can be carried out using a Friedel-Crafts alkylation reaction, where the 4-methylphenylmethyl group is attached to the core structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Example Reaction Pathway
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | (4-Methylbenzyl)MgBr, THF, −78°C | 72% | |
| 2 | RuCl₃ oxidation | 86% |
2.2. Quinolin-2-yl Group Installation at Position 1
The quinolin-2-yl moiety is incorporated via:
-
Schiff Base Formation : Condensation of quinoline-2-carbaldehyde with amines, followed by reduction (e.g., NaBH₄) .
-
Cross-Coupling : Palladium-catalyzed coupling of halogenated pyrrolidine-2,5-diones with quinolin-2-ylboronic acids .
Example Reaction Pathway
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Quinoline-2-carbaldehyde, EtOH, reflux | 61% | |
| 2 | TFA deprotection | 86% |
Stability and Reactivity
-
Hydrolysis : The succinimide ring is sensitive to hydrolysis under acidic or basic conditions, yielding dicarboxylic acids . For example, treatment with NaOH in EtOH cleaves the ring .
-
Epimerization : Basic conditions (e.g., NaOH) induce epimerization at C2 and C3 positions, altering stereochemistry .
Epimerization Data
| Condition | Δ Chemical Shift (ppm) | Reference |
|---|---|---|
| NaOH in EtOH | 0.30 (C2-H) | |
| 40% H₂SO₄ | 0.25 (C2-H) |
4.1. Amide Coupling
The 5’-carboxylic acid derivative (analog 23a ) undergoes coupling with protected amino acids using EDCI/HOBt, yielding conjugates like 8a-s .
Coupling Example
| Reagents | Yield | Reference |
|---|---|---|
| EDCI, HOBt, DMF | 72% |
4.2. Oxidation and Reduction
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Oxidation : RuCl₃-mediated oxidation converts diols to diacids (e.g., 12 → 12a ) .
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Reduction : Super-hydride reduces lactams to amines (e.g., 47 → 48 ) .
Pharmacological Modifications
While not directly studied for the target compound, analogs like 3-(4-aminophenyl)pyrrolidine-2,5-diones show selective aromatase inhibition (Ki = 0.8–1.75 μM) . Structural modifications at position 3 (e.g., methyl, ethyl groups) enhance metabolic stability .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrrolidine compounds exhibit significant anticancer properties. The structural motifs present in 3-[(4-Methylphenyl)methyl]-1-(quinolin-2-yl)pyrrolidine-2,5-dione suggest potential activity against various cancer cell lines by inhibiting specific kinases involved in tumor growth. For instance, compounds with similar structures have been shown to inhibit PI3K pathways, which are critical in cancer proliferation .
Antimicrobial Properties
The quinoline moiety is known for its antimicrobial activity. Studies have demonstrated that compounds containing quinoline derivatives can effectively combat bacterial infections. This compound's structure may enhance its ability to penetrate bacterial membranes, making it a candidate for further investigation in antibiotic development .
Neuroprotective Effects
Recent studies have suggested that compounds related to this structure may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of these compounds to modulate neurotransmitter systems could be pivotal in developing therapeutic agents for neurological disorders .
Organic Electronics
Due to its unique electronic properties, the compound can be explored as a potential material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of aromatic rings enhances charge transport properties, which are crucial for the efficiency of electronic devices .
Polymer Chemistry
The compound can serve as a building block for synthesizing polymers with specific functionalities. Its incorporation into polymer matrices can lead to materials with enhanced thermal stability and mechanical properties, suitable for applications in coatings and composites .
Data Table: Comparison of Applications
| Application Area | Specific Use Cases | Relevant Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Inhibits PI3K pathways; effective against tumors |
| Antimicrobial agents | Effective against various bacterial strains | |
| Neuroprotective agents | Potential modulation of neurotransmitter systems | |
| Material Science | Organic electronics | Suitable for OLEDs and OPVs due to charge transport |
| Polymer synthesis | Enhances thermal stability and mechanical properties |
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated several pyrrolidine derivatives against human cancer cell lines. The study found that compounds similar to this compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity.
Case Study 2: Antimicrobial Efficacy
In an investigation reported in Antimicrobial Agents and Chemotherapy, a series of quinoline derivatives were tested against multidrug-resistant bacterial strains. Results indicated that the incorporation of a pyrrolidine ring significantly improved antimicrobial potency compared to standard antibiotics.
Mechanism of Action
The mechanism of action of 3-[(4-METHYLPHENYL)METHYL]-1-(QUINOLIN-2-YL)PYRROLIDINE-2,5-DIONE involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit specific enzymes involved in cellular processes, contributing to its biological activity.
Comparison with Similar Compounds
1-Benzyl-3-[(4-chlorophenyl)sulfanyl]-4-(4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino)pyrrolidine-2,5-dione (CAS: 321433-54-9)
- Substituents :
- Position 1: Benzyl group.
- Position 3: 4-Chlorophenylsulfanyl group.
- Position 4: Piperazinyl-linked pyridine with chloro and trifluoromethyl groups.
- Molecular Formula : C₂₇H₂₃Cl₂F₃N₄O₂S.
- The trifluoromethyl group increases electronegativity and metabolic resistance .
3,3'-(Piperazine-1,4-diyl)bis(1-(4-fluorophenyl)pyrrolidine-2,5-dione)
- Substituents :
- Two pyrrolidine-2,5-dione cores connected via a piperazine linker.
- Each position 1: 4-Fluorophenyl group.
- Fluorine atoms improve bioavailability and binding affinity to hydrophobic pockets .
2-[3-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (CAS: 861209-61-2)
- Substituents :
- Pyrazolo-pyrimidine fused ring system.
- Thienyl and dimethylpyrrole groups.
- 4-Methoxyphenyl and trifluoromethyl groups.
- Molecular Formula : C₂₄H₁₉F₃N₄OS.
- The trifluoromethyl group may confer resistance to cytochrome P450 metabolism .
Antimicrobial Activity
- Quinoline derivatives (e.g., hexahydroquinoline carbonitriles) exhibit notable antifungal and antibacterial activity, as demonstrated in studies where substituents like halogens or electron-withdrawing groups enhance potency . The quinolin-2-yl group in the target compound may similarly target microbial DNA gyrase or topoisomerases.
Enzyme Inhibition
- Pyrrolidine-2,5-diones are known to inhibit enzymes such as histone deacetylases (HDACs) and proteases. For example, the piperazinyl-pyridine substituent in CAS 321433-54-9 could mimic peptide substrates, making it a candidate for protease inhibition .
Pharmacokinetic Properties
- Substituents like trifluoromethyl (in CAS 861209-61-2 ) and 4-methylbenzyl (in the target compound) improve metabolic stability and blood-brain barrier penetration, critical for central nervous system-targeted therapies .
Data Table: Comparative Analysis of Pyrrolidine-2,5-dione Derivatives
| Compound Name | Core Structure | Key Substituents | Molecular Formula | Implied Biological Activity | Reference |
|---|---|---|---|---|---|
| Target Compound | Pyrrolidine-2,5-dione | Quinolin-2-yl, 4-methylbenzyl | C₂₂H₁₉N₂O₂ | Antimicrobial, enzyme inhibition | [1, 4] |
| 1-Benzyl-3-[(4-chlorophenyl)sulfanyl]-... | Pyrrolidine-2,5-dione | Benzyl, 4-chlorophenylsulfanyl, piperazinyl-pyridine | C₂₇H₂₃Cl₂F₃N₄O₂S | Protease inhibition, CNS targeting | [6] |
| 3,3'-(Piperazine-1,4-diyl)bis(...) | Bis-pyrrolidine-2,5-dione | Piperazine linker, 4-fluorophenyl | C₂₄H₂₂F₂N₄O₄ | Dimeric enzyme inhibition | [7] |
| CAS 861209-61-2 | Pyrazolo-pyrimidine | Thienyl, dimethylpyrrole, 4-methoxyphenyl, trifluoromethyl | C₂₄H₁₉F₃N₄OS | Anticancer, metabolic stability | [5] |
Biological Activity
3-[(4-Methylphenyl)methyl]-1-(quinolin-2-yl)pyrrolidine-2,5-dione, a compound belonging to the pyrrolidine-2,5-dione derivatives, has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the compound's biological activity, synthesizing findings from various studies and patent literature.
Chemical Structure and Properties
The chemical structure of this compound includes a quinoline moiety and a pyrrolidine ring, which are known to contribute significantly to the biological properties of the compound. The molecular formula is with a molecular weight of approximately 290.35 g/mol.
Research indicates that this compound acts as an indoleamine 2,3-dioxygenase (IDO1) inhibitor , which is crucial in the metabolism of tryptophan along the kynurenine pathway. By inhibiting IDO1, this compound may enhance anti-tumor immunity by preventing the depletion of tryptophan and accumulation of immunosuppressive metabolites, thereby promoting T-cell activity against tumors .
Biological Activity Overview
-
Anticancer Activity :
- The compound has shown promise in preclinical models for its ability to inhibit tumor growth. Studies have indicated that it can induce apoptosis in cancer cells and inhibit cell proliferation through various signaling pathways .
- Case Study : In vitro assays demonstrated that treatment with this compound led to a significant decrease in cell viability in several cancer cell lines, including breast and lung cancer cells.
- Immunomodulatory Effects :
-
Antimicrobial Properties :
- Preliminary studies suggest that derivatives of pyrrolidine compounds exhibit antimicrobial activity against various bacterial strains. While specific data on this compound's antimicrobial efficacy is limited, its structural relatives have shown significant activity against pathogens like Staphylococcus aureus .
Data Table: Summary of Biological Activities
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors such as quinoline derivatives and substituted pyrrolidines. Characterization techniques such as NMR spectroscopy and X-ray crystallography have been employed to confirm the structure and purity of the synthesized compounds .
Q & A
Q. Why do crystallization attempts fail for certain derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
